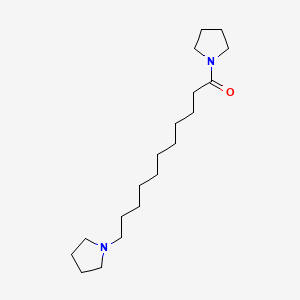
Phenamazoline
Übersicht
Beschreibung
Phenamazoline is a sympathomimetic compound primarily used as a nasal decongestant . It belongs to the class of alpha-adrenergic agonists and is commonly found in over-the-counter nasal sprays. Its primary function is to constrict blood vessels in the nasal mucosa, reducing nasal congestion and facilitating easier breathing.
Synthesis Analysis
The synthesis of Phenamazoline involves several steps. While there are variations in synthetic routes, a common approach includes the following:
- Starting Material : The synthesis typically begins with a suitable precursor, such as 2,6-dichloroaniline .
- Acylation : The starting material undergoes acylation with an acyl chloride (e.g., benzoyl chloride) to form an acylated intermediate .
- Reductive Amination : The acylated intermediate is then subjected to reductive amination using sodium borohydride or a similar reducing agent. This step introduces the amino group .
- Cyclization : Cyclization of the intermediate occurs under acidic conditions, leading to the formation of the quinazoline ring system.
- Substitution : Further functional group modifications (e.g., chlorination) may be performed to obtain Phenamazoline.
Molecular Structure Analysis
Phenamazoline has the following molecular structure:
- Chemical Formula: C₁₀H₁₃Cl₂N₃
- Quinazoline Ring System: Consists of two fused rings (a benzene ring and a pyrimidine ring).
Chemical Reactions Analysis
Phenamazoline can participate in various chemical reactions:
- Hydrolysis : Under acidic or basic conditions, the amide bond can undergo hydrolysis.
- Oxidation : The aromatic rings may undergo oxidation reactions.
- Substitution : Chlorine atoms can be replaced by other functional groups.
Physical And Chemical Properties Analysis
- Physical State : Phenamazoline is a white crystalline powder .
- Solubility : It is sparingly soluble in water but dissolves well in organic solvents.
- Melting Point : Approximately 150°C .
Wissenschaftliche Forschungsanwendungen
Kinase Inhibition and Cellular Differentiation
Phenazopyridine, closely related to Phenamazoline, has been identified as a kinase inhibitor that impacts cellular differentiation processes. It influences kinase activities, especially in Mitogen-Activated Protein Kinases, Cyclin-Dependent Kinases, and AKT pathway kinases. This discovery is significant as it helps in understanding its impact on neural differentiation of pluripotent stem cells and its role in nociception (Preynat-Seauve et al., 2021).
Bladder Primary Afferent Activity
In a study comparing the effects of phenazopyridine with lidocaine and acetaminophen, it was found that phenazopyridine impacts afferent nerve activity in the bladder. This research is crucial for understanding its clinical applications in conditions like cystitis and bladder pain syndrome (Aizawa & Wyndaele, 2010).
Groundwater Purification
Research on the degradation pathways of phenazone-type pharmaceuticals, including phenazopyridine, in groundwater purification processes reveals the transformation of these compounds into various metabolites. Understanding this process is vital for assessing the removal of pharmaceutical residues in water treatment (Zuehlke et al., 2007).
Degradation in Natural Water Bodies
A study investigated the degradation of phenazone-type drugs, closely related to phenazopyridine, in natural water bodies, highlighting the role of biofilms in this process. This research contributes to understanding how pharmaceuticals are processed in natural aquatic environments (Pieper et al., 2010).
Safety And Hazards
- Side Effects : Common side effects include local irritation , dryness , and rebound congestion with prolonged use.
- Caution : Prolonged or excessive use can lead to rhinitis medicamentosa (rebound congestion).
- Contraindications : Avoid in patients with hypertension , heart disease , or glaucoma .
- Storage : Store Phenamazoline in a cool, dry place away from direct sunlight.
Zukünftige Richtungen
Research on Phenamazoline could explore:
- Formulation Improvements : Developing more effective nasal spray formulations.
- Safety Profiles : Investigating long-term safety and minimizing rebound effects.
- Alternative Routes : Exploring other routes of administration beyond nasal use.
Eigenschaften
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-4-9(5-3-1)13-8-10-11-6-7-12-10/h1-5,13H,6-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZTYKLEJPXTKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)CNC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862059 | |
| Record name | N-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenamazoline | |
CAS RN |
501-62-2 | |
| Record name | 2-Anilinomethyl-2-imidazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenamazoline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENAMAZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09L091X49E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















